molecular formula C4H9F2NO B13060798 (R)-1-(Difluoromethoxy)propan-2-amine

(R)-1-(Difluoromethoxy)propan-2-amine

Cat. No.: B13060798
M. Wt: 125.12 g/mol
InChI Key: VSZAEVLSIWLMOL-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(Difluoromethoxy)propan-2-amine is a chiral amine compound characterized by the presence of a difluoromethoxy group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Difluoromethoxy)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-amino-1-propanol.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomeric purity.

Industrial Production Methods

Industrial production of ®-1-(Difluoromethoxy)propan-2-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(Difluoromethoxy)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(Difluoromethoxy)propan-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-(Difluoromethoxy)propan-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(Difluoromethoxy)propan-2-amine
  • 1-(Methoxy)propan-2-amine
  • 1-(Trifluoromethoxy)propan-2-amine

Uniqueness

®-1-(Difluoromethoxy)propan-2-amine is unique due to its specific chiral configuration and the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H9F2NO

Molecular Weight

125.12 g/mol

IUPAC Name

(2R)-1-(difluoromethoxy)propan-2-amine

InChI

InChI=1S/C4H9F2NO/c1-3(7)2-8-4(5)6/h3-4H,2,7H2,1H3/t3-/m1/s1

InChI Key

VSZAEVLSIWLMOL-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](COC(F)F)N

Canonical SMILES

CC(COC(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.